molecular formula C18H17ClN4O B2953536 N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954812-06-7

N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2953536
CAS No.: 954812-06-7
M. Wt: 340.81
InChI Key: QBUOWVCPYZKDFH-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring:

  • A 1-phenyl group at the triazole ring’s 1-position.
  • A 5-isopropyl substituent (propan-2-yl) at the triazole’s 5-position.
  • A 2-chlorophenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(2-chlorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12(2)17-16(18(24)20-15-11-7-6-10-14(15)19)21-22-23(17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUOWVCPYZKDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features, synthesis yields, and biological activities of analogous compounds:

Compound Name Substituents (Triazole Positions) Molecular Weight Key Biological Activity/Synthesis Notes Reference
Target Compound
N-(2-Chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
1: Phenyl
5: Isopropyl
Amide: 2-Chlorophenyl
~350 (estimated) No direct data; inferred activity from analogs N/A
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) 1: 2-Fluorophenyl
5: Isopropyl
Amide: Quinolin-2-yl
417.4 Anticancer activity via Wnt/β-catenin pathway inhibition; synthesized via General Procedure B (yield not specified)
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 1: 4-Chlorophenyl
5: Isopropyl
Amide: Propyl
306.79 No biological data; synthesized with Smiles: CCCNC(=O)c1nnn(-c2ccc(Cl)cc2)c1C(C)C
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1: 4-Chlorophenyl
5: Methyl
Amide: 2-Aminoethyl
279.7 High synthesis yield (88%) under optimized conditions (78°C, 8h)
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Chlorophenyl
5: Trifluoromethyl
Amide: Complex aryl
Not specified Selective c-Met inhibitor; induces apoptosis in MCF-7, HepG2, and A549 cells
Key Observations:
  • Role of the 5-Position : The isopropyl group at position 5 enhances hydrophobicity relative to methyl or cyclopropyl substituents (e.g., in ), which could improve membrane permeability .
  • Amide Modifications: Quinoline or thienopyrimidine moieties (e.g., ) enhance anticancer activity but increase molecular complexity compared to the target’s simpler 2-chlorophenyl amide.

Crystallographic and Structural Insights

  • Triazole Ring Planarity : Crystal structures of related compounds (e.g., ZIPSEY ) confirm the triazole core’s rigidity, with intermolecular hydrogen bonds involving the carboxamide group stabilizing the lattice.
  • Hirshfeld Surface Analysis : Compounds with chloro substituents show increased van der Waals interactions, which may enhance crystalline stability .

Biological Activity

N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954812-06-7) is a synthetic compound belonging to the triazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClN4O, with a molecular weight of 340.8068 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, SAR analysis of related triazole compounds has shown that modifications in the phenyl ring can enhance cytotoxicity. In particular, the presence of electron-withdrawing groups such as chlorine at specific positions has been correlated with increased activity against cancer cells .

CompoundCell LineIC50 (µM)Reference
Compound AMOLT-40.21
Compound BK-5621.23
N-(2-chlorophenyl)-1-phenyl...VariousTBD

Antimicrobial Activity

Triazole derivatives also exhibit antimicrobial properties. Research has highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups plays a crucial role in enhancing their antibacterial efficacy .

Trypanocidal Activity

This compound has shown potential in treating Trypanosomiasis. In vitro studies demonstrated that this compound could significantly reduce parasite load in cardiac spheroids, indicating good drug diffusion and efficacy .

Study on Antiproliferative Activity

A study published in MDPI examined various triazole derivatives for their antiproliferative effects against leukemia cell lines. The results indicated that certain modifications led to compounds with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship Analysis

The SAR analysis from multiple studies indicates that substituents on the phenyl ring can significantly influence the biological activity of triazole derivatives. Compounds with halogen substitutions exhibited enhanced potency against cancer cell lines due to improved interactions with target proteins .

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

Substituent PositionYield (%)Reference
4-Chlorophenyl93
Pyridin-3-yl84
Propan-2-yl86Adapted from

Basic: How can structural integrity be confirmed post-synthesis?

Answer:
Employ a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C shifts for triazole protons (δ 7.5–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) (see ) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+ at m/z 311–350).
  • X-ray crystallography : Use SHELX () for single-crystal analysis. Refinement parameters (e.g., R < 0.05) ensure accuracy .

Advanced: How to design experiments for structure-activity relationship (SAR) studies against cancer cell lines?

Answer:
Methodology :

Structural diversification : Modify substituents at positions 1 (aryl), 5 (alkyl), and carboxamide () .

Bioassays : Test against panels (e.g., NCI-60) with dose-response curves (IC50_{50}).

Data correlation : Use computational tools (e.g., Multiwfn in ) to map electronic properties (e.g., electrostatic potential) to activity .

Q. Table 2: Bioactivity of Analogous Triazoles (NCI-H522 Cell Line)

Substituent (Position 5)GP Value (%)Reference
Trifluoromethyl68.09
Pyridin-3-yl70.94
Propan-2-yl (Target)PredictedExtrapolated

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Root causes : Variability in assay conditions (e.g., serum concentration) or structural impurities.
Solutions :

  • Standardized protocols : Use identical cell lines (e.g., NCI-H522 in ) and controls .
  • Topological analysis : Apply Non-Covalent Interaction (NCI) plots via Multiwfn () to identify critical binding motifs (e.g., H-bonds, π-π stacking) .
  • Statistical validation : Perform ANOVA or machine learning to isolate confounding variables.

Advanced: How can electron density analysis enhance understanding of target interactions?

Answer:
Workflow :

Generate electron density maps : Use X-ray data refined with SHELXL () .

Topological analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn () to locate bond critical points (BCPs) and noncovalent interactions .

Visualization : Map reduced density gradient (RDG) isosurfaces to highlight steric clashes or stabilizing interactions () .

Key Insight : For the target compound, the 2-chlorophenyl group may engage in halogen bonding (evident from BCPs near Cl), influencing kinase selectivity.

Advanced: What strategies address low aqueous solubility in biological assays?

Answer:
Approaches :

  • Derivatization : Introduce polar groups (e.g., -OH, -NH2_2) at the propan-2-yl position ( suggests solubility challenges) .
  • Co-solvents : Use DMSO/PEG mixtures (<1% v/v) to maintain cell viability.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced delivery.

Advanced: How to validate target engagement in enzymatic assays?

Answer:
Protocol :

Kinase profiling : Test against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd_d).

Covalent docking : Use AutoDock/Vina with force fields parameterized for triazoles (cross-reference for noncovalent interactions) .

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